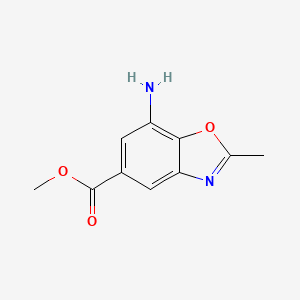

Methyl 7-amino-2-methyl-1,3-benzoxazole-5-carboxylate

Description

Methyl 7-amino-2-methyl-1,3-benzoxazole-5-carboxylate is a benzoxazole derivative characterized by a methyl ester at position 5, a methyl group at position 2, and an amino substituent at position 7 of the benzoxazole ring. The molecular formula is C₁₀H₁₀N₂O₃, with a molecular weight of 206.20 g/mol. This compound serves as a versatile intermediate in medicinal and organic chemistry due to its reactive amino and ester groups, enabling further functionalization.

Properties

IUPAC Name |

methyl 7-amino-2-methyl-1,3-benzoxazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-5-12-8-4-6(10(13)14-2)3-7(11)9(8)15-5/h3-4H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAQZTKLRMZVVOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=CC(=C2O1)N)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 7-amino-2-methyl-1,3-benzoxazole-5-carboxylate typically involves the condensation of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. Common catalysts include nanocatalysts, metal catalysts, and ionic liquid catalysts . Industrial production methods often focus on optimizing yield, atom economy, and eco-friendliness, although long reaction times can be a limitation .

Chemical Reactions Analysis

Methyl 7-amino-2-methyl-1,3-benzoxazole-5-carboxylate undergoes various chemical reactions, including:

Reduction: Reduction reactions typically involve reducing agents like sodium borohydride (NaBH₄).

Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.

Condensation: This reaction involves the combination of the compound with aldehydes or ketones to form new benzoxazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that methyl 7-amino-2-methyl-1,3-benzoxazole-5-carboxylate exhibits notable antimicrobial properties. It has been tested against various bacterial strains with promising results. The Minimum Inhibitory Concentration (MIC) values demonstrate its effectiveness as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Enterococcus faecalis | 8 |

These findings suggest its potential for developing new antimicrobial agents targeting resistant bacterial strains.

Anticancer Potential

The compound has also shown promise as an anticancer agent. In vitro studies have highlighted its ability to induce apoptosis in colorectal carcinoma cells. The half-maximal inhibitory concentration (IC50) values range from 2.2 to 4.4 µM across various cancer cell lines, indicating significant antiproliferative effects.

Material Science

This compound is utilized in the development of advanced materials with specific properties such as fluorescence and conductivity. Its unique structure allows for the creation of materials tailored for electronic and optical applications.

Case Study: Material Development

A study focused on synthesizing polymer composites incorporating this compound demonstrated enhanced electrical conductivity and thermal stability compared to conventional materials. This application is particularly relevant in the fields of electronics and photonics.

Industrial Applications

In addition to its applications in medicinal chemistry and material science, this compound is explored for its utility in specialty chemicals synthesis. Its role as an intermediate in various chemical reactions makes it valuable for producing complex organic molecules.

Synthesis Routes

The compound can be synthesized through several methods, including:

- Cyclization Reactions : Utilizing appropriate precursors under controlled conditions.

- Substitution Reactions : Participating in nucleophilic substitutions to form various derivatives.

Mechanism of Action

The mechanism of action of Methyl 7-amino-2-methyl-1,3-benzoxazole-5-carboxylate involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to inhibit specific enzymes or receptors, leading to antimicrobial, antifungal, and anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Position 2 Substituents

- Methyl 2-methyl-1,3-benzoxazole-5-carboxylate (C₁₀H₉NO₃, MW 177.15 g/mol): Lacks the 7-amino group, reducing hydrogen-bonding capacity and reactivity compared to the target compound. This derivative is commercially available (CAS 924869-17-0) .

Position 7 Substituents

- Methyl 7-bromo-2-methyl-1,3-benzoxazole-5-carboxylate (C₁₀H₈BrNO₃, MW 270.10 g/mol): Bromine at position 7 increases molecular weight and electronegativity, likely lowering solubility in polar solvents compared to the amino analog .

Functional Group Variations

Physical and Chemical Properties

- Solubility: Amino and ester groups improve aqueous solubility compared to halogenated analogs.

- Thermal Stability : Halogenated derivatives (e.g., bromo, fluoro) may exhibit higher melting points due to stronger intermolecular forces .

Biological Activity

Methyl 7-amino-2-methyl-1,3-benzoxazole-5-carboxylate is a compound belonging to the benzoxazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields such as medicine and agriculture.

Chemical Structure and Properties

This compound features a benzoxazole ring with an amino group and a carboxylate group, contributing to its reactivity and biological activity. The chemical structure can be represented as follows:

Biological Activities

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. It exhibits activity against various bacterial strains and fungi by inhibiting their growth through interference with essential metabolic pathways. Studies have shown that the compound can effectively inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .

2. Anticancer Properties

Research indicates that this compound possesses anticancer activity, particularly against specific cancer cell lines. In vitro studies have reported that it induces apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, it has been tested against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines, showing IC50 values in the micromolar range .

3. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects. In animal models, it significantly reduced inflammation markers and exhibited potential as an anti-inflammatory agent comparable to standard drugs like Diclofenac . This suggests its utility in treating inflammatory diseases.

The biological activities of this compound are primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound inhibits key enzymes involved in microbial metabolism and cancer cell proliferation.

- Receptor Modulation : It may modulate receptors associated with inflammatory responses and cell survival pathways .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various benzoxazole derivatives, this compound was found to exhibit potent activity against Escherichia coli with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. This study highlights its potential as an antimicrobial agent in clinical settings .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of this compound revealed that it significantly inhibited the proliferation of MCF-7 cells with an IC50 value of 15 µM. The study concluded that the compound induces apoptosis via mitochondrial pathways, making it a candidate for further development in cancer therapy .

Comparative Analysis

A comparison with similar compounds illustrates the unique biological profile of this compound:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | Moderate | Significant |

| 5-Amino-2-methyl-1,3-benzoxazole | Moderate | Low | Low |

| 2-Methyl-1,3-benzoxazol-5-amine | Low | Moderate | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.